molecular formula C7H7Cl B122035 4-Chlorotoluene CAS No. 106-43-4

4-Chlorotoluene

Cat. No. B122035
CAS RN: 106-43-4
M. Wt: 126.58 g/mol
InChI Key: NPDACUSDTOMAMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various chlorotoluene derivatives has been explored in several studies. For instance, 4-chloro 4-nitrostilbene (CONS), a potential nonlinear optical material, was synthesized using a slow evaporation method with ethyl methyl ketone as a solvent, resulting in good optical quality single crystals . Another study reported the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction, diazotization, and Sandmeyer reaction, achieving an overall yield of 68% . Additionally, the synthesis of 3,4-dichlorotoluene from p-chlorotoluene using AlCl3/S2Cl2 as a catalyst was optimized to achieve a selectivity of 51% and a yield of 41.5% .

Molecular Structure Analysis

The molecular structure of chlorotoluene derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction studies of CONS revealed a monoclinic crystal system with a noncentrosymmetric space group P21 . Vibrational spectroscopic analyses, including FT-IR and FT-Raman, were used to study the structure of 2-bromo-4-chlorotoluene (2B4CT), with the results showing good agreement with density functional theory (DFT) predictions . The gas-phase molecular structure of 2-chloro-4-fluorotoluene was deduced from experimental rotational constants and quantum chemistry .

Chemical Reactions Analysis

The chemical reactivity of chlorotoluene derivatives has been investigated, particularly focusing on selective chlorination reactions. Zeolite catalysts were found to selectively convert 4-chlorotoluene to 2,4-dichlorotoluene, with zeolite K-L showing superior selectivity compared to other catalysts . The study also highlighted the influence of reaction conditions and solvents on the activity and selectivity of the chlorination process.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorotoluene derivatives have been extensively studied. The thermal behavior of CONS was analyzed using TG/DTA, revealing a melting point of 188.66 °C . The mechanical strength of CONS crystals was also investigated using Vicker's hardness measurement . For 2B4CT, the computed values of electric dipole moment and first-order hyperpolarizability indicated that charge transfer occurs within the molecule . The internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene were explored, providing insights into the fine splittings of rotational transitions and hyperfine effects .

Scientific Research Applications

Oxidative Addition in Palladium Catalysis

4-Chlorotoluene has been utilized in the study of oxidative addition reactions to palladium complexes. This process is crucial in understanding the mechanisms of palladium-catalyzed amination, which is a key reaction in the synthesis of many organic compounds (Caddick et al., 2002).

Synthesis of Bromo-Chlorotoluenes

Research has been conducted on synthesizing derivatives of 4-Chlorotoluene, like 4-Bromo-2-chlorotoluene. This synthesis process involves a series of reactions starting from 4-bromo-2-nitrotoluene, offering insights into complex organic synthesis pathways (Xue Xu, 2006).

Decomposition in Non-Thermal Plasma

The decomposition of 4-Chlorotoluene in air mixtures using electron beam generated plasma reactors has been studied. This research is significant for understanding the environmental impact and degradation pathways of volatile organic compounds in the atmosphere (Sun et al., 2013).

Dechlorination Studies

Research has demonstrated the dechlorination of 4-Chlorotoluene to toluene using a specialized cell with a palladized ion exchange membrane. This study is essential for understanding the methods of removing chlorine atoms from organic molecules, which has environmental and synthetic applications (Inoue et al., 2003).

Solubility and Dissolution in Subcritical Water

The solubility of 4-Chlorotoluene in subcritical water has been investigated using a fused silica capillary reactor. This research helps in understanding the solubility behaviors of organic compounds in subcritical water, a medium that is increasingly used in green chemistry (Bei et al., 2016).

Biodegradation by Achromobacter sp.

Studies on the biodegradation of chlorotoluenes, including 4-Chlorotoluene, by Achromobacter sp. KW1 strain have shown the ability of specific bacteria to degrade these compounds. This research is vital for bioremediation strategies to remove environmental pollutants (Pacholak et al., 2017).

Safety And Hazards

4-Chlorotoluene is a flammable liquid and vapor . It may cause an allergic skin reaction and is harmful if inhaled . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The reaction of 4-chlorotoluene and phenylboronic acid with Pd (OAc)2/L•2HX as the catalyst is the model reaction for determining the efficiencies of bisimidazolylidene (L) ligand precursors . This product was used for the preparation of a model gas of 4-chlorotoluene by passing synthesized air into liquid 4-chlorotoluene .

properties

IUPAC Name

1-chloro-4-methylbenzene
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InChI

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

NPDACUSDTOMAMK-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)Cl
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Molecular Formula

C7H7Cl
Record name 4-CHLOROTOLUENE
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DSSTOX Substance ID

DTXSID8024814
Record name 4-Chlorotoluene
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Molecular Weight

126.58 g/mol
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Physical Description

Colorless liquid; [Hawley] Colorless liquid; mp = 7-9 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 4-Chlorotoluene
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Boiling Point

162.4 °C, 162 °C
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Flash Point

49 °C, 140 °F, open cup
Record name 4-Chlorotoluene
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Solubility

SOL IN ALCOHOL, BENZENE, SOL IN ACETIC ACID, >10% in ethyl ether, >10% in ethanol, For more Solubility (Complete) data for 4-CHLOROTOLUENE (9 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.01
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Density

1.0697 @ 20 °C/4 °C, Relative density (water = 1): 1.07
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Vapor Density

4.37 (Air= 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

2.69 [mmHg], 2.79 mm Hg at 20 °C, from experimentally derived coefficients, Vapor pressure, kPa at 20 °C: 0.35
Record name 4-Chlorotoluene
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Product Name

4-Chlorotoluene

Color/Form

Colorless liquid

CAS RN

106-43-4
Record name 4-Chlorotoluene
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Record name Benzene, 1-chloro-4-methyl-
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Melting Point

7.5 °C
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Synthesis routes and methods I

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
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0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 58A above, 13 g. of 3,4-dihydroxyphenyl tert-butylaminomethyl ketone hydrochloride was reacted with 8.1 g. of sodium methoxide in 200 ml. of N,N-dimethylformamide, and the resulting sodium phenolate was interacted with 8.5 g. of p-toluyl chloride to yield 3-hydroxy-4-(p-toluyloxy)phenyl tert-butylaminomethyl ketone. This base was converted to the methanesulfonate by treatment, in 200 ml. of warm N,N-dimethylformamide, with methanesulfonic acid. The 3-hydroxy-4-(p-toluyloxy)phenyl tert-butylaminomethyl ketone methanesulfonate thus obtained was a white crystalline solid which weighed 12 g. and melted at 265° C. (dec.)(uncorr.).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.004 g
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Reaction Step One
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Reaction Step Two
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 5.0 mol %), NaI (450 mg, 3.00 mmol), evacuated and backfilled with argon. Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (31.5 μL, 0.200 mmol, 10 mol %), 4-chlorotoluene (237 μL, 2.00 mmol), and n-pentanol (0.50 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting dark green-gray suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 460 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 35% conversion of 4-chlorotoluene and 33% yield of 4-iodotoluene.
Quantity
31.5 μL
Type
reactant
Reaction Step One
Quantity
237 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
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Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
Quantity
19.5 mg
Type
catalyst
Reaction Step Three
Quantity
460 μL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorotoluene
Reactant of Route 2
4-Chlorotoluene
Reactant of Route 3
4-Chlorotoluene
Reactant of Route 4
4-Chlorotoluene
Reactant of Route 5
4-Chlorotoluene
Reactant of Route 6
4-Chlorotoluene

Citations

For This Compound
3,560
Citations
AP Singh, S Sharma, SM Kale - Journal of Molecular Catalysis A: Chemical, 1997 - Elsevier
… so far in the selective chlorination of 4-chlorotoluene to 2,4_dichlorotoluene except for a … , isomer ratio of 2,4-DCT/3,4-DCT and product yields in the chlorination of 4-chlorotoluene. …
Number of citations: 19 www.sciencedirect.com
C Fontanesi - Journal of Molecular Structure: THEOCHEM, 1997 - Elsevier
… The aim of this study is to determine, in the case of the 4-chlorotoluene radical anion, a theoretical route able to produce a reliable PES, ie a PES which must be at least of dissociative …
Number of citations: 19 www.sciencedirect.com
MM Palaiologou - Journal of Chemical & Engineering Data, 1996 - ACS Publications
… methyl acetate + 4-chlorotoluene and propyl acetate + 4-chlorotoluene it was found that … 4-chlorotoluene system are very close to zero, while for the methyl + and ethyl + 4-chlorotoluene …
Number of citations: 56 pubs.acs.org
AP Singh, S Sharma, SM Kale - Catalysis letters, 1996 - Springer
The performance of various zeolites in the liquid phase chlorination of 4-chlorotoluene (4-CT) with gaseous chlorine at a moderate temperature and normal pressure has been examined…
Number of citations: 5 link.springer.com
Y Sun, AG Chmielewski, S Bułka, Z Zimek - Surface and Coatings …, 2013 - Elsevier
… OH radicals play a main role in degradation process of toluene or 4-chlorotoluene. For degradation of 4-chlorotoluene, reaction of • OH radicals with 4-chlorotoluene by hydrogen …
Number of citations: 8 www.sciencedirect.com
Z Junli, Q Guang, L Fengyun, Z Jie, JI Shengfu… - Chinese Journal of …, 2012 - Elsevier
… sieves can catalyze the oxidation of 4-chlorotoluene to 4-chlorobenzaldehyde … of 4-chlorotoluene. Although some research have been done on the selective oxidation of 4-chlorotoluene …
Number of citations: 9 www.sciencedirect.com
K Bei, C Zhang, J Wang, K Li, J Lyu, J Zhao, J Chen… - Fluid Phase …, 2016 - Elsevier
… The solubility of 4-chlorotoluene linearly increased with increasing temperature in the … of 4-chlorotoluene in subcritical water is proposed based on the Raman spectra of 4-chlorotoluene …
Number of citations: 13 www.sciencedirect.com
A Sharma, M Rani, S Maken - Physics and Chemistry of Liquids, 2022 - Taylor & Francis
… ] like 2-chlorotoluene, 4-chlorotoluene and 1,3-dichlorobenzene… 4-Chlorotoluene with a rigid molecular structure having … binary mixtures of 2-chlorotoluene (1), 4-chlorotoluene (1), 1,3-…
Number of citations: 5 www.tandfonline.com
S Mukhopadhyay, KH Chandnani… - … Process Research & …, 1999 - ACS Publications
… In the case of direct chlorination, there is always a chance of gettting an isomeric mixture of 2- and 4-chlorotoluene, from which the separation of the 2-chloro compound is very difficult. …
Number of citations: 15 pubs.acs.org
KPR Nair, S Herbers, JU Grabow… - Journal of Molecular …, 2021 - Elsevier
… the spectral features of 2-fluoro-4-chlorotoluene (1) quite rich. With … in the case of 2-fluoro-4-chlorotoluene (1) because the fluorine … Our study on 2-fluoro-4-chlorotoluene adds a further …
Number of citations: 5 www.sciencedirect.com

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